molecular formula C19H16N4OS B13144839 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4,6-trimethylphenyl)amino)- CAS No. 154371-24-1

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4,6-trimethylphenyl)amino)-

Cat. No.: B13144839
CAS No.: 154371-24-1
M. Wt: 348.4 g/mol
InChI Key: ZMTXDOHPHRMTIU-UHFFFAOYSA-N
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Description

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4,6-trimethylphenyl)amino)- is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a thiazinoquinoxaline core, which is fused with a trimethylphenylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4,6-trimethylphenyl)amino)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The process also involves rigorous quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4,6-trimethylphenyl)amino)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce thiazinoquinoxaline derivatives with altered functional groups .

Scientific Research Applications

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4,6-trimethylphenyl)amino)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4,6-trimethylphenyl)amino)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazinoquinoxaline derivatives, such as:

  • 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-methylphenyl)amino)-
  • 4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((4-chlorophenyl)amino)-

Uniqueness

4H-1,3-Thiazino(5,6-b)quinoxalin-4-one, 2-((2,4,6-trimethylphenyl)amino)- is unique due to its specific substitution pattern on the phenyl ring.

Properties

CAS No.

154371-24-1

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

2-(2,4,6-trimethylanilino)-[1,3]thiazino[5,6-b]quinoxalin-4-one

InChI

InChI=1S/C19H16N4OS/c1-10-8-11(2)15(12(3)9-10)22-19-23-17(24)16-18(25-19)21-14-7-5-4-6-13(14)20-16/h4-9H,1-3H3,(H,22,23,24)

InChI Key

ZMTXDOHPHRMTIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=NC(=O)C3=NC4=CC=CC=C4N=C3S2)C

Origin of Product

United States

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